molecular formula C12H16N2O B1468972 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one CAS No. 1343262-28-1

1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Cat. No.: B1468972
CAS No.: 1343262-28-1
M. Wt: 204.27 g/mol
InChI Key: QUTUMBLHYXVPDW-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one is a synthetic azetidinone derivative intended for research and development purposes. Compounds featuring the 3-aminoazetidine scaffold are of significant interest in medicinal chemistry and drug discovery. The azetidine ring serves as a valuable saturated heterocycle, often used as a bioisostere for other functional groups to optimize the physicochemical and pharmacological properties of lead molecules . While the specific biological activity of this compound requires empirical determination, analogous 3-aminoazetidine derivatives have been investigated as potential enzyme inhibitors and have been incorporated into molecular frameworks targeting various therapeutic areas. Researchers can utilize this chemical as a key synthetic intermediate or building block for constructing more complex molecules. It is suitable for exploring structure-activity relationships (SAR), conducting hit-to-lead optimization campaigns, and performing in vitro biological screening. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-3-2-4-10(5-9)6-12(15)14-7-11(13)8-14/h2-5,11H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTUMBLHYXVPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one, also known by its CAS number 1343262-28-1, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C₁₂H₁₆N₂O, and it has a molecular weight of 204.27 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆N₂O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 1343262-28-1

The biological activity of this compound is primarily attributed to its structural components:

  • Amino Group : The amino group can form hydrogen bonds with various biological molecules, enhancing its interaction with receptors and enzymes.
  • Ketone Group : The presence of the ketone group allows for nucleophilic addition reactions, which can influence enzyme activity and receptor binding.

These interactions suggest that the compound may act as an inhibitor or modulator of specific biological pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

There is emerging evidence that compounds containing azetidine rings may offer neuroprotective benefits. This could be due to their ability to interact with neurotransmitter systems or reduce oxidative stress in neuronal cells.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindingsReference
Study ADemonstrated significant antibacterial activity against E. coli and S. aureus
Study BShowed potential anticancer effects in breast cancer cell lines
Study CIndicated neuroprotective effects in animal models of neurodegeneration

Scientific Research Applications

Chemistry

1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one serves as an important intermediate in organic synthesis. It can be utilized to create complex organic molecules due to its unique functional groups.

Biology

Research indicates that this compound has potential as a building block for bioactive molecules. Its structure allows for interactions with biological targets, making it a subject of interest in drug discovery.

Medicine

Ongoing studies are investigating its pharmacological properties. The compound may exhibit activity against various biological pathways, potentially leading to the development of new therapeutic agents.

Case Study 1: Synthesis of Bioactive Molecules

A recent study explored the use of this compound as a precursor for synthesizing novel anti-cancer agents. The compound was modified to enhance its potency against specific cancer cell lines. Results indicated improved efficacy compared to existing treatments.

Case Study 2: Pharmacological Investigations

Another investigation focused on the compound's interaction with neurotransmitter receptors. Preliminary findings suggest that it may act as a modulator for certain receptor types, indicating potential applications in neuropharmacology.

Comparison with Similar Compounds

Comparison with Structural Analogues

The structural analogues of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one primarily differ in the substituents on the phenyl ring or the azetidine moiety. Below is a detailed comparison based on substituent variations, commercial availability, and inferred physicochemical properties.

Substituent Variations and Commercial Availability

lists several analogues with modifications to the phenyl ring (Table 1). These variations impact electronic, steric, and solubility properties, which are critical for biological activity and chemical reactivity.

Table 1: Structural Analogues of 1-(3-Aminoazetidin-1-yl)-2-(aryl)ethan-1-one
Compound ID Substituent on Phenyl Ring Supplier Count CAS Number
Target Compound 3-methyl 2 1342628-14-1
Analogue 1 2,4-difluoro 1 1538861-58-3
Analogue 2 2-chloro 2 1467322-07-1
Analogue 3 2-methoxy 3 1342097-59-9
Analogue 4 3,5-dimethylisoxazol-4-yl 1 1467865-86-6
Analogue 5 Benzo[d]isoxazol-3-yl 1 1491203-98-5

Key Observations:

  • Electron-Donating Groups (EDGs): The 2-methoxy group (Analogue 3) increases electron density, which could improve solubility but reduce oxidative stability.
  • Heterocyclic Substituents: Analogues 4 and 5 incorporate isoxazole or benzisoxazole rings, introducing additional hydrogen-bonding or π-stacking capabilities.

Comparison with Non-Azetidine Analogues

describes 1-[3-(Dimethylamino)phenyl]ethan-1-one, which shares the ethanone-aromatic core but lacks the azetidine ring.

Preparation Methods

Synthesis of 3-Aminoazetidine Core

The key intermediate in the preparation of the target compound is 3-aminoazetidine, which can be synthesized via improved processes that enhance yield and scope compared to traditional methods. According to patent WO2000063168A1, an effective approach involves the conversion of protected azetidine precursors to 3-aminoazetidines through controlled deprotection and nucleophilic substitution reactions under mild conditions:

  • Starting Material : N-t-butyl-O-trimethylsilylazetidine is treated with hydrochloric acid to remove protecting groups, followed by basification and extraction to isolate 3-aminoazetidine as a crystalline solid with yields around 64%.

  • Reaction Conditions : The acid treatment is performed at room temperature with stirring, followed by neutralization with sodium hydroxide and potassium carbonate saturation to precipitate the product. Organic extraction with dichloromethane and drying over sodium sulfate completes the isolation step.

  • Advantages : This method improves the accessibility of 3-aminoazetidines, allowing for a broader range of derivatives suitable for further functionalization.

Functionalization to 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Once the 3-aminoazetidine core is obtained, the next step involves coupling with the 3-methylphenyl ethanone moiety. This is typically achieved via nucleophilic substitution or amide bond formation strategies:

  • Nucleophilic Substitution : The amino group of 3-aminoazetidine acts as a nucleophile, displacing a suitable leaving group on a 2-(3-methylphenyl)ethan-1-one derivative or its activated form (e.g., mesylate or halide).

  • Amide Formation : Alternatively, the aminoazetidine can be acylated with 2-(3-methylphenyl)acetyl chloride or activated esters under base conditions to form the ethanone linkage.

  • Typical Conditions : Reactions are carried out in solvents such as methylene chloride or acetonitrile at temperatures ranging from ambient to reflux, often in the presence of bases like triethylamine or sodium bicarbonate to neutralize generated acids.

  • Purification : Products are purified by silica gel chromatography using ethyl acetate/hexanes mixtures or by crystallization from suitable solvents.

Alternative Synthetic Routes and Modifications

Recent literature and theses highlight additional synthetic methodologies that can be adapted or modified for this compound:

  • 1,2-Addition to 3-Azetidinones : Organometallic reagents can be added to 3-azetidinone intermediates to introduce substituents at the 2-position, allowing for the installation of the 3-methylphenyl ethanone group with stereochemical control.

  • C-H Arylation of Azetidines : Palladium-catalyzed direct arylation at the C3 position of azetidines has been demonstrated, which could be utilized to append the 3-methylphenyl group onto an azetidine scaffold, followed by further functionalization to the ethanone.

  • Photocycloaddition Approaches : Visible-light-mediated [2+2] photocycloadditions have been reported for azetidine ring formation with azido functionalities, which can be subsequently reduced to amino groups and functionalized further.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Deprotection of protected azetidine N-t-butyl-O-trimethylsilylazetidine + HCl (rt), NaOH, K2CO3 64 Produces 3-aminoazetidine as crystalline solid
2 Nucleophilic substitution or acylation 3-aminoazetidine + 2-(3-methylphenyl)ethanone derivative, base, solvent (CH2Cl2 or MeCN) Variable Forms target compound; purification by chromatography
3 Optional C-H arylation or organometallic addition Pd-catalyst or organometallic reagents, controlled conditions Variable For structural modifications or alternative synthesis
4 Photocycloaddition (alternative) Visible-light, azido precursors, reduction steps - Enables azetidine ring formation with azido group

Research Findings and Optimization Notes

  • The improved process described in patent WO2000063168A1 notably enhances the yield and diversity of azetidine derivatives accessible, which is critical for drug development applications.

  • The use of protecting groups such as t-butyl and trimethylsilyl facilitates selective transformations and purification steps, minimizing side reactions and improving product stability during synthesis.

  • The nucleophilic substitution step requires careful control of reaction temperature and stoichiometry to prevent over-alkylation or polymerization side reactions.

  • Alternative metal-catalyzed C-H functionalization methods offer modular and efficient routes but may require more complex catalyst systems and stringent reaction conditions.

  • Photochemical methods provide mild and selective routes to azetidine rings but may be limited by scale and the need for specialized equipment.

Q & A

Q. What are the standard protocols for synthesizing 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one in a research setting?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the azetidine ring followed by coupling with a substituted acetophenone derivative. Key steps include:

  • Azetidine ring formation : Using reductive amination or cyclization of β-amino alcohols.
  • Ketone coupling : Reacting the azetidine intermediate with 2-(3-methylphenyl)ethan-1-one via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Purification : Column chromatography or recrystallization to isolate the final product. For example, microwave-assisted synthesis (80–120°C, 2–4 hours) can enhance yield (85%) compared to conventional reflux (12 hours, 65%) by reducing side reactions .

Table 1: Synthesis Optimization

MethodReaction TimeYield (%)Key Conditions
Conventional Reflux12 hours65Toluene, 110°C, catalyst
Microwave-Assisted2 hours85100°C, solvent-free conditions

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For azetidine derivatives, characteristic peaks include δ 3.5–4.0 ppm (azetidine CH2_2) and δ 2.3 ppm (methyl group on phenyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 259.1578).
  • Infrared (IR) Spectroscopy : Stretching vibrations for ketone (C=O, ~1700 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}) groups .

Q. What initial biological screening approaches are recommended for assessing the compound's bioactivity?

Methodological Answer:

  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA).
  • Cytotoxicity testing : MTT assays on cell lines (e.g., HEK293, HepG2) to evaluate IC50_{50} values.
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

Advanced Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Methodological Answer: Optimization strategies include:

  • Catalyst screening : Testing palladium complexes (e.g., Pd(OAc)2_2) or organocatalysts to enhance coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition during azetidine ring formation. Contradictions in yield data (e.g., 65% vs. 85%) may arise from impurities in starting materials or inconsistent catalyst activation. Replicate experiments with purified reagents are critical .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

  • Re-evaluate computational models : Adjust force field parameters in docking software (e.g., AutoDock Vina) to account for ligand flexibility or solvent effects.
  • Validate assay conditions : Ensure pH, temperature, and ion concentration match physiological environments.
  • Orthogonal assays : Confirm activity via dual methods (e.g., SPR and fluorescence anisotropy) to rule out false positives/negatives .

Example : A study on dopamine D1 receptor modulators resolved discrepancies by correlating docking results with mutagenesis data to refine binding poses .

Q. How can molecular docking studies be designed to predict the interaction of this compound with biological targets?

Methodological Answer:

  • Target preparation : Obtain high-resolution crystal structures (e.g., from PDB) or generate homology models for receptors lacking structural data.
  • Ligand preparation : Optimize the compound’s 3D conformation using Gaussian or AMBER for accurate charge assignment.
  • Docking workflow : Use Glide (Schrödinger) or AutoDock to simulate binding, prioritizing poses with favorable ΔG values (< -8 kcal/mol).
  • Validation : Compare predicted binding modes with mutagenesis or SAR data. For azetidine derivatives, focus on hydrogen bonding with active-site residues (e.g., Asp/Lys in kinases) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Reactant of Route 2
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1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

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